4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Another approach involves the use of anthranilic acid derivatives under specific conditions to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted pyrrole and pyridine compounds.
Scientific Research Applications
4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The compound binds to the receptor’s active site, preventing the activation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: This compound features a bromine atom and a methyl group, which can alter its biological activity and chemical reactivity.
Pyrrolopyrazine derivatives: These compounds contain a similar pyrrole ring but are fused with a pyrazine ring instead of a pyridine ring.
Uniqueness
4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to its specific ring structure and the presence of a hydroxyl group, which can participate in hydrogen bonding and influence its interaction with biological targets. This makes it a valuable scaffold for drug design and development.
Properties
Molecular Formula |
C7H6N2O2 |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c10-5-1-2-8-7-4(5)3-6(11)9-7/h1-2H,3H2,(H2,8,9,10,11) |
InChI Key |
YXUFLSPNOKUKTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC=CC2=O)NC1=O |
Origin of Product |
United States |
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